Tofenacin hydrochloride
Overview
Description
Tofenacin hydrochloride is a chemical compound related to orphenadrine hydrochloride. It has been studied in various contexts, including its pharmacokinetics, metabolism, and potential applications in medical and pharmaceutical sciences.
Synthesis Analysis
The synthesis of tofenacin hydrochloride and related compounds involves complex chemical processes. For example, the synthesis of related compounds such as 2-amino-3-benzoylphenylacetic acid derivatives has been detailed, showing the steps involved in creating compounds with anti-inflammatory, analgesic, and cyclooxygenase inhibiting activity (Walsh et al., 1984).
Molecular Structure Analysis
The molecular structure of compounds like tofenacin hydrochloride is crucial for understanding their pharmacological effects. Studies on related compounds have used quantum-mechanical methods to optimize geometries and perform conformational analysis, shedding light on the structure-activity relationships (Ruiz et al., 1993).
Chemical Reactions and Properties
The chemical reactions and properties of tofenacin hydrochloride can be inferred from studies on its precursors and related compounds. For instance, the biliary excretion of orphenadrine and its N-demethylated derivative, tofenacin, in rats has been explored, indicating significant biliary excretion and suggesting enterohepatic circulation (Hespe & Kafoe, 1970).
Physical Properties Analysis
The physical properties of tofenacin hydrochloride, including its solubility, stability, and distribution, are important for its pharmaceutical application. Studies on the distribution of tritium-labelled tofenacin hydrochloride in pregnant mice have provided insights into its physical behavior and potential effects on biological systems (Hespe & Prins, 1969).
Chemical Properties Analysis
Chemical properties such as reactivity, degradation, and interaction with biological molecules define the pharmacological profile of tofenacin hydrochloride. Research on the degradation of pharmaceutical compounds like ciprofloxacin and ibuprofen in the presence of matrix organic compounds can provide a framework for understanding the chemical stability and reactivity of tofenacin hydrochloride (Xiao et al., 2014).
Scientific Research Applications
Tofenacin is recognized as a mood-elevating drug for treating depression. It has been associated with products like Motival, which are used for anxiety and depression in general practice (Drug and Therapeutics Bulletin, 1972).
It has been found that Orphenadrine and its N-demethyl derivative, tofenacine, increase bound 5-hydroxytryptamine levels in rat brain, with tofenacine having a stronger effect (Roozemond & Nauta, 1966).
A study indicated that Orphenadrine's antidepressant activity might be primarily due to its N-demethylated derivative, tofenacine HC1, which shows considerable potency in rat brain slices (P. V. D. Zee & W. Hespe, 1973).
Research on the concentrations of Orphenadrine and its derivatives in rat brain, after administration of Orphenadrine and tofenacine, suggested a two-pool system involving a rapidly equilibrating pool linked to 5-hydroxytryptamine storage and a slowly equilibrating pool (Roozemond, Hespe & Nauta, 1968).
Another study highlighted that biliary excretion of Orphenadrine and tofenacin is considerable in rats, suggesting enterohepatic circulation (Hespe & Kafoe, 1970).
The distribution of [14C]-tofenacine in rat brain after various types of administration was found to be heterogeneous, with high radioactivity in the outer layers of the hippocampus (W. Hespe & J. Beem, 1975).
In a comparison trial, Orphenadrine was significantly superior in controlling depressive side-effects compared to tofenacin during Fluphenazine decanoate therapy (Capstick & Pudney, 1976).
properties
IUPAC Name |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWIYFUVISXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tofenacin hydrochloride | |
CAS RN |
10488-36-5 | |
Record name | Ethanamine, N-methyl-2-[(2-methylphenyl)phenylmethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10488-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofenacine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tofenacine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tofenacin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFENACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A10ND4DWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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